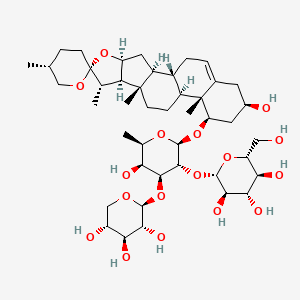

Saponin C, from Liriope muscari

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70O17/c1-18-8-11-44(55-16-18)19(2)30-27(61-44)14-25-23-7-6-21-12-22(46)13-29(43(21,5)24(23)9-10-42(25,30)4)58-41-38(60-40-36(53)34(51)33(50)28(15-45)57-40)37(31(48)20(3)56-41)59-39-35(52)32(49)26(47)17-54-39/h6,18-20,22-41,45-53H,7-17H2,1-5H3/t18-,19+,20-,22-,23-,24+,25+,26-,27+,28-,29-,30+,31+,32+,33-,34+,35-,36-,37+,38-,39+,40+,41+,42+,43+,44-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGHTMMHUVFPBQ-ZUTFNMMGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

871.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Architecture of Steroidal Saponin Production in Liriope muscari: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liriope muscari (Decne.) Baily, a plant with a rich history in traditional medicine, is a significant source of structurally diverse steroidal saponins (B1172615). These compounds exhibit a wide range of pharmacological activities, making them promising candidates for drug development. This technical guide provides an in-depth exploration of the steroidal saponin (B1150181) biosynthesis pathway in Liriope muscari, consolidating current knowledge for researchers, scientists, and drug development professionals. We delve into the enzymatic and regulatory networks, present available quantitative data, detail relevant experimental methodologies, and visualize the core pathways to facilitate a comprehensive understanding of this complex metabolic process.

Introduction

Steroidal saponins are a class of plant secondary metabolites characterized by a steroidal aglycone backbone (sapogenin) linked to one or more sugar moieties. In Liriope muscari, these compounds are the primary active ingredients, contributing to its therapeutic properties. Understanding the biosynthesis of these molecules is paramount for optimizing their production, exploring metabolic engineering strategies, and discovering novel bioactive compounds. This guide synthesizes the findings from recent transcriptomic and phytochemical analyses of Liriope muscari to provide a detailed overview of the steroidal saponin biosynthesis pathway.

The Steroidal Saponin Biosynthesis Pathway in Liriope muscari

The biosynthesis of steroidal saponins in Liriope muscari is a multi-step process that begins with the production of the precursor 2,3-oxidosqualene (B107256) via the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. This is followed by a series of cyclization, oxidation, and glycosylation reactions to yield a diverse array of saponin structures.

Terpenoid Backbone Synthesis

The initial steps of the pathway involve the synthesis of the C30 triterpenoid (B12794562) backbone. Transcriptome analysis of Liriope muscari has identified 16 enzymes involved in this process.[1] This foundational stage provides the essential precursor for both sterol and triterpenoid biosynthesis.

From Terpenoid Skeleton to Steroidal Aglycone

Following the formation of the terpenoid skeleton, a series of enzymatic reactions, including those catalyzed by cycloartenol (B190886) synthase (CAS), lead to the formation of the steroidal aglycone. Twelve enzymes have been identified in Liriope muscari that are involved in the synthesis of the steroidal compound.[1] A key aglycone in Liriope muscari is ruscogenin.

Glycosylation: The Final Step in Saponin Diversification

The final and crucial step in steroidal saponin biosynthesis is the attachment of sugar moieties to the aglycone backbone. This process is catalyzed by glycosyltransferases (GTs) and is responsible for the vast structural diversity of saponins found in Liriope muscari.

Below is a diagram illustrating the core biosynthetic pathway.

References

An In-depth Technical Guide on the Primary Pharmacological Profile of Ginsenoside Rb1

Disclaimer: The following information is provided for research and drug development professionals. The compound discussed, Ginsenoside Rb1, is presented as a representative saponin (B1150181) due to the ambiguity of the user's initial request for "Saponin C." The term "Saponin C" is not specific enough to identify a particular chemical entity for a detailed pharmacological review.

Introduction

Ginsenoside Rb1 is a protopanaxadiol-type ginsenoside, a class of triterpenoid (B12794562) saponins, and is one of the principal active components found in the roots of Panax ginseng (Korean ginseng) and Panax quinquefolius (American ginseng).[1][2] It is renowned for a wide spectrum of pharmacological activities, positioning it as a compound of significant interest in drug discovery and development. This guide delineates the primary pharmacological profile of Ginsenoside Rb1, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies employed in its evaluation.

Pharmacological Profile

Ginsenoside Rb1 exhibits a diverse range of biological effects, including neuroprotective, anti-inflammatory, antidiabetic, anti-cancer, and cardioprotective activities.[1][3][4] Its multifaceted mechanism of action involves the modulation of numerous signaling pathways.[1][5]

Neuroprotective Effects

Ginsenoside Rb1 has demonstrated significant neuroprotective properties against various insults, including glutamate-induced neurotoxicity, oxidative stress, and endoplasmic reticulum (ER) stress.[1][3] It has been shown to attenuate neuronal apoptosis and promote neuronal survival.[1]

Anti-inflammatory Activity

The anti-inflammatory effects of Ginsenoside Rb1 are well-documented. It can suppress the production of pro-inflammatory cytokines and mediators by inhibiting key inflammatory signaling pathways.

Antidiabetic and Anti-obesity Effects

Ginsenoside Rb1 has been shown to improve glucose homeostasis and has potential therapeutic applications in the management of diabetes.[6] It also exhibits anti-obesity properties.[7]

Anti-cancer Activity

Ginsenoside Rb1 has been reported to inhibit the proliferation of various cancer cell lines and induce apoptosis.[8][9]

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the pharmacological effects of Ginsenoside Rb1 from various in vitro and in vivo studies.

| Assay | Cell Line/Model | Parameter | Value | Reference |

| Na+, K+-ATPase inhibition | Rat brain microsomal | IC50 | 6.3 ± 1.0 µM | [7][10] |

| H₂O₂-induced dysfunction | HUVECs | Effective Concentration | 10–20 µM | [11] |

| Resistin-induced migration | HCASMCs | Effective Concentration | 20 µM | [12] |

| Animal Model | Condition | Dosage | Effect | Reference |

| Rat | Post-traumatic stress disorder | 10 or 30 mg/kg, i.p. | Anxiolytic-like effects | [13] |

| Mouse | Allergic asthma | 10 and 20 mg/kg | Ameliorated asthma progression | [14] |

| ApoE knockout mice | Intimal hyperplasia | - | Attenuated the effects of Hcy | [15] |

| Mouse | Simulated weightlessness | 50 mg/kg, oral gavage | Alleviated intestinal defects | [16][17] |

Mechanism of Action & Signaling Pathways

Ginsenoside Rb1 exerts its pharmacological effects by modulating a complex network of intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Ginsenoside Rb1 has been shown to activate this pathway, contributing to its neuroprotective and cardioprotective effects.[5][6]

References

- 1. Molecular signaling of ginsenosides Rb1, Rg1, and Rg3 and their mode of actions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology of ginsenosides: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ginsenoside Rb1 - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Molecular-Signaling Pathways of Ginsenosides Rb in Myocardial Ischemia-Reperfusion Injury: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ginsenoside Rb1 and Rb2 upregulate Akt/mTOR signaling–mediated muscular hypertrophy and myoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Ginsenoside Rb1 Inhibits the Proliferation of Lung Cancer Cells by Inducing the Mitochondrial-mediated Apoptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ginsenoside Rb1 Deters Cell Proliferation, Induces Apoptosis, Alleviates Oxidative Stress, and Antimetastasis in Oral Squamous Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Frontiers | Ginsenoside Rb1 protects human vascular smooth muscle cells against resistin-induced oxidative stress and dysfunction [frontiersin.org]

- 13. Ginsenoside Rb1 rescues anxiety-like responses in a rat model of post-traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-Asthmatic Effects of Ginsenoside Rb1 in a Mouse Model of Allergic Asthma Through Relegating Th1/Th2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vivo assessment of the effects of ginsenoside Rb1 on intimal hyperplasia in ApoE knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Effects of Ginsenoside Rb1 on the Crosstalk between Intestinal Stem Cells and Microbiota in a Simulated Weightlessness Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Bioactivity Screening of Liriope muscari Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro bioactivity of extracts from Liriope muscari. It details the experimental protocols for assessing antioxidant, anti-inflammatory, anticancer, and neuroprotective properties and presents quantitative data from various studies. Furthermore, this guide illustrates the key signaling pathways modulated by Liriope muscari extracts, offering valuable insights for researchers and professionals in drug discovery and development.

Bioactivity Screening Data

The following tables summarize the quantitative data on the in vitro bioactivities of Liriope muscari extracts and their isolated constituents.

Table 1: Antioxidant Activity of Phenolic Compounds from Liriope muscari

| Compound | DPPH Scavenging IC50 (µg/mL) | ABTS Scavenging IC50 (µg/mL) | Reference |

| N-trans-feruloyltyramine | 28.7 | 8.2 | [1] |

| N-trans-feruloyloctopamine | 14.4 | 7.6 | [1] |

| Vitamin C (Positive Control) | >12.5 | >12.5 | [1] |

| BHT (Positive Control) | >12.5 | >12.5 | [1] |

Table 2: Anti-inflammatory Activity of Liriope muscari Saponin Fraction

| Assay | Cell Line | Treatment | Concentration | % Inhibition | Reference |

| Cell Adhesion | HL-60 and ECV304 | Lm-3 (Ruscogenin glycoside) induced by TNF-α | 0.01, 0.1, 1 µmol/L | Significant inhibition | [2] |

| Cell Adhesion | HL-60 and ECV304 | Lm-3 (Ruscogenin glycoside) induced by PMA | 0.01, 0.1, 1 µmol/L | Significant inhibition | [2] |

Table 3: Anticancer Activity of Liriope muscari Constituent (DT-13)

| Cell Line | IC50 (µg/mL) | Reference |

| SMMC-7721 (Human hepatoma) | 45.8 ± 5.4 | [3] |

| HeLa (Human cervical cancer) | >100 | [3] |

| A549 (Human lung cancer) | >100 | [3] |

| MCF-7 (Human breast cancer) | >100 | [3] |

| SW480 (Human colon cancer) | >100 | [3] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro bioactivity screening assays.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[4][5]

-

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)

-

Liriope muscari extract

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer (capable of reading at 517 nm)

-

-

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store in a dark bottle at 4°C.

-

Sample Preparation: Dissolve the Liriope muscari extract in methanol or ethanol to prepare a stock solution. From the stock solution, make serial dilutions to obtain a range of concentrations.

-

Reaction Mixture: In a 96-well plate, add a specific volume of the extract dilutions to each well. Then, add the DPPH solution to each well. For the blank, use the solvent instead of the extract.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the extract and Abs_sample is the absorbance of the DPPH solution with the extract. The IC50 value is determined by plotting the percentage of inhibition against the extract concentrations.

This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).[6][7]

-

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Methanol or Ethanol

-

Liriope muscari extract

-

Positive control (e.g., Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer (capable of reading at 734 nm)

-

-

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.

-

Adjustment of ABTS•+ Solution: Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution and serial dilutions of the Liriope muscari extract in methanol or ethanol.

-

Reaction Mixture: Add a small volume of the extract dilutions to the adjusted ABTS•+ solution.

-

Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

-

Calculation: The percentage of ABTS radical scavenging activity is calculated as follows: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the ABTS•+ solution without the extract and Abs_sample is the absorbance with the extract. The IC50 value is determined from the dose-response curve.

Anti-inflammatory Activity Assays

This assay measures the ability of the extract to scavenge nitric oxide, a key inflammatory mediator.[8][9]

-

Materials:

-

Sodium nitroprusside

-

Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

-

Phosphate buffered saline (PBS)

-

Liriope muscari extract

-

96-well microplate

-

Microplate reader (capable of reading at 546 nm)

-

-

Procedure:

-

Sample Preparation: Prepare various concentrations of the Liriope muscari extract in PBS.

-

Reaction Mixture: Mix the extract solutions with sodium nitroprusside solution in PBS and incubate at room temperature for a specific period (e.g., 150 minutes).

-

Griess Reaction: Add an equal volume of Griess reagent to the reaction mixture.

-

Incubation: Incubate for a further 10-15 minutes at room temperature.

-

Measurement: Measure the absorbance at 546 nm. The absorbance of the formazan (B1609692) product is proportional to the amount of nitric oxide.

-

-

Calculation: The percentage of nitric oxide scavenging is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the control (without extract) and Abs_sample is the absorbance in the presence of the extract.

This assay evaluates the effect of the extract on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[10][11]

-

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

-

Lipopolysaccharide (LPS)

-

Liriope muscari extract

-

ELISA kits for TNF-α and IL-6

-

96-well cell culture plates

-

-

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with different concentrations of the Liriope muscari extract for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce the production of TNF-α and IL-6.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

-

Calculation: The percentage inhibition of cytokine production is calculated as: % Inhibition = [1 - (Cytokine_sample / Cytokine_control)] x 100 Where Cytokine_sample is the cytokine concentration in the presence of the extract and Cytokine_control is the concentration in the LPS-stimulated group without the extract.

Anticancer Activity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

-

Materials:

-

Cancer cell lines (e.g., MCF-7, Huh-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Liriope muscari extract

-

96-well cell culture plates

-

Microplate reader (capable of reading at 570 nm)

-

-

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of the Liriope muscari extract and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

-

Calculation: The percentage of cell viability is calculated as: % Viability = (Abs_sample / Abs_control) x 100 Where Abs_sample is the absorbance of the treated cells and Abs_control is the absorbance of the untreated control cells. The IC50 value, the concentration of the extract that inhibits 50% of cell growth, is then determined.

Neuroprotective Activity Assay

This assay assesses the ability of the extract to protect neuronal cells from oxidative damage induced by hydrogen peroxide (H2O2).[14][15][16]

-

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

Culture medium (e.g., DMEM/F12 with 10% FBS)

-

Hydrogen peroxide (H2O2)

-

Liriope muscari extract

-

MTT solution

-

DMSO

-

96-well cell culture plates

-

-

Procedure:

-

Cell Culture and Differentiation (optional): Culture SH-SY5Y cells in the appropriate medium. For a more neuron-like model, cells can be differentiated using retinoic acid.

-

Pre-treatment: Seed the cells in a 96-well plate. Pre-treat the cells with different concentrations of the Liriope muscari extract for a specific duration (e.g., 24 hours).

-

Induction of Oxidative Stress: Expose the cells to H2O2 (e.g., 100-500 µM) for a set period (e.g., 24 hours) to induce oxidative stress and cell death.

-

Cell Viability Assessment: After the H2O2 treatment, assess cell viability using the MTT assay as described in the anticancer activity protocol.

-

-

Calculation: The neuroprotective effect is determined by comparing the viability of cells pre-treated with the extract and exposed to H2O2 to those exposed to H2O2 alone.

Signaling Pathways and Experimental Workflows

The bioactivities of Liriope muscari extracts are often attributed to their modulation of specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow for bioactivity screening.

Caption: General workflow for in vitro bioactivity screening of Liriope muscari extracts.

Caption: Inhibition of the NF-κB signaling pathway by Liriope muscari extract.

Caption: Modulation of MAPK and PI3K/Akt signaling pathways by Liriope muscari extract.

References

- 1. Phenolic Compounds and Antioxidant Activities of Liriope muscari - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

- 6. benchchem.com [benchchem.com]

- 7. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 8. Evaluation of Free Radical-Scavenging and Nitric Oxide Inhibition Activities of Selected Medicinal Plants – Material Science Research India [materialsciencejournal.org]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. CRE-Ter enhances murine bone differentiation, improves muscle cell atrophy, and increases irisin expression | PLOS One [journals.plos.org]

- 11. benchchem.com [benchchem.com]

- 12. 4.5. MTT Assay [bio-protocol.org]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. mdpi.com [mdpi.com]

- 15. Protective Effect of Arzanol against H2O2-Induced Oxidative Stress Damage in Differentiated and Undifferentiated SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Oxidative stress in SH-SY5Y cells on exposure to hydrogen peroxide | Research, Society and Development [rsdjournal.org]

Mechanism of Action of Saponins in Inflammatory Responses: A Technical Guide

Disclaimer: This technical guide provides a comprehensive overview of the mechanisms of action for saponins (B1172615) in inflammatory responses. The term "Saponin C" as specified in the query does not correspond to a widely recognized, single molecular entity in the available scientific literature. Therefore, this document synthesizes findings on various well-researched saponins, presenting a consolidated view of their anti-inflammatory properties to serve the intended audience of researchers, scientists, and drug development professionals.

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Saponins, a diverse group of naturally occurring glycosides found in many plants, have garnered significant attention for their potent anti-inflammatory activities.[1][2][3][4] This guide elucidates the core molecular mechanisms by which saponins modulate inflammatory pathways, presents quantitative data on their effects, details common experimental protocols for their study, and provides visual representations of key signaling cascades.

Core Signaling Pathways Modulated by Saponins

Saponins exert their anti-inflammatory effects by intervening in several key signaling pathways that are crucial for the production of inflammatory mediators. The most prominent of these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB pathway is a central regulator of the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as iNOS and COX-2.[5] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and initiate gene transcription.[6]

Various saponins have been shown to suppress this pathway through several mechanisms:

-

Inhibition of IκBα Phosphorylation and Degradation: Saponins like Saikosaponin A and Sasanquasaponin prevent the phosphorylation of IκBα, thereby stabilizing the NF-κB/IκBα complex in the cytoplasm.[6][7][8]

-

Suppression of p65 Nuclear Translocation: By inhibiting IκBα degradation, saponins effectively block the movement of the active p65 subunit into the nucleus.[5][9]

-

Reduction of p65 Phosphorylation: Some saponins can also directly inhibit the phosphorylation of the p65 subunit, which is essential for its full transcriptional activity.[7]

These actions collectively lead to a significant reduction in the expression of NF-κB-dependent inflammatory genes.[10][11]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scilit.com [scilit.com]

- 4. Potential Immunoregulatory Mechanism of Plant Saponins: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Saponin 1 induces apoptosis and suppresses NF-κB-mediated survival signaling in glioblastoma multiforme (GBM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Saponin from Tupistra chinensis Bak Inhibits NF-κB Signaling in Sarcoma S-180 Cell Mouse Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Soyasaponins reduce inflammation by downregulating MyD88 expression and suppressing the recruitments of TLR4 and MyD88 into lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Cytotoxic Potential of Saponin C: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the cytotoxic effects of Saponin C on various cancer cell lines, providing a comprehensive overview of its therapeutic potential. Saponins (B1172615), a diverse group of naturally occurring glycosides found in many plants, have garnered significant attention in oncology for their anti-cancer properties.[1][2][3] This document outlines the mechanisms of action, summarizes key quantitative data, details experimental protocols, and visualizes the complex signaling pathways involved in Saponin C-induced cancer cell death.

Quantitative Analysis of Cytotoxicity

The cytotoxic efficacy of Saponin C and related saponins has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in these assessments. The following tables summarize the reported IC50 values for various saponins, including those designated as "C" or belonging to classes known for their cytotoxic effects.

Table 1: Cytotoxic Activity (IC50) of Triterpenoid (B12794562) Saponins from Anemone taipaiensis against Human Cancer Cell Lines [4]

| Compound | HL-60 (Leukemia) (µM) | Hep-G2 (Hepatocellular Carcinoma) (µM) |

| Saponin 1 | 4.65 | 7.33 |

| Saponin 2 | 10.12 | >20 |

| Saponin 4 | 1.31 | 2.45 |

| Saponin 5 | 2.54 | 3.87 |

| Saponin 6 | 3.88 | 5.12 |

| Saponin 7 | 6.21 | 8.99 |

Table 2: Cytotoxic Activity (IC50) of Oleanane-Type Saponins from Anemone rivularis var. flore-minore against Human Cancer Cell Lines [5][6][7]

| Compound | HL-60 (Leukemia) (µM) | HepG2 (Hepatocellular Carcinoma) (µM) | A549 (Lung Carcinoma) (µM) | HeLa (Cervical Carcinoma) (µM) |

| Saponin 6 | 7.25 | 10.89 | 15.43 | 22.38 |

| Saponin 7 | 8.12 | 12.54 | 18.21 | 20.15 |

| Saponin 8 | 9.33 | 14.76 | 16.98 | 19.87 |

Table 3: IC50 Values of Sapogenins in Various Cancer Cell Lines [8][9][10]

| Compound | A549 (Lung Carcinoma) (µM) | HeLa (Cervical Carcinoma) (µM) | HepG2 (Hepatocellular Carcinoma) (µM) | SH-SY5Y (Neuroblastoma) (µM) |

| Hederagenin | 78.4 ± 0.05 | 56.4 ± 0.05 | 40.4 ± 0.05 | 12.3 ± 0.05 |

| Oleanolic Acid | 98.9 ± 0.05 | 83.6 ± 0.05 | 408.3 ± 0.05 | Not Reported |

| Ursolic Acid | Not Reported | Lower than OA and HED | Not Reported | Not Reported |

Mechanisms of Saponin C-Induced Cytotoxicity

Saponins exert their anti-cancer effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.[1][2][11][12]

Induction of Apoptosis

Apoptosis is a crucial process for eliminating damaged or cancerous cells.[13] Saponins, including various forms of Saponin C, have been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[13]

-

Intrinsic Pathway: Saponins can induce mitochondrial dysfunction, leading to the release of cytochrome c.[13][14] This is often accompanied by an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[14][15] Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[13][14][15]

-

Extrinsic Pathway: Some saponins can activate death receptors on the cell surface, leading to the activation of caspase-8, which in turn activates the executioner caspases.[13]

Cell Cycle Arrest

Saponins can also halt the proliferation of cancer cells by inducing cell cycle arrest at various phases, such as G1, S, or G2/M.[12][16] This prevents the cancer cells from dividing and growing. For instance, some saponins have been observed to arrest the cell cycle in the G2/M phase.[12]

Key Signaling Pathways Modulated by Saponin C

The cytotoxic effects of Saponin C are mediated by its influence on several critical intracellular signaling pathways that regulate cell survival, proliferation, and death.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation. Many saponins have been found to suppress this pathway, thereby inhibiting cancer cell growth and inducing apoptosis.[11][15][17] Downregulation of this pathway can lead to a decrease in mitochondrial membrane potential and subsequent apoptosis.[15]

References

- 1. greenpharmacy.info [greenpharmacy.info]

- 2. researchgate.net [researchgate.net]

- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 4. Cytotoxic triterpenoid saponins from the rhizomes of Anemone taipaiensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Cytotoxic Activity of Saponins and Sapogenins Isolated from Chenopodium quinoa Willd. in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review [frontiersin.org]

- 13. Potential Anti-tumor Effects and Apoptosis-inducing Mechanisms of Saponins: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Quantification of Saponin C (Hederacoside C) by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Saponin (B1150181) C, also known as Hederacoside C, is a triterpenoid (B12794562) saponin found in various plant species, notably in the leaves of Hedera helix (common ivy).[1][2] These compounds are of significant interest to the pharmaceutical and cosmetic industries due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[3][4] Accurate and robust quantification of Saponin C in plant extracts and final products is crucial for quality control, formulation development, and pharmacokinetic studies.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical technique for the selective and sensitive quantification of saponins (B1172615).[5][6] This application note provides a detailed protocol for the quantification of Saponin C using HPLC-MS, including sample preparation, chromatographic conditions, and mass spectrometric parameters.

Quantitative Data Summary

The following tables summarize the typical method validation parameters for the quantification of Saponin C (Hederacoside C) and related triterpenoid saponins by HPLC-MS. These values are representative and may vary depending on the specific instrumentation and matrix.

Table 1: HPLC-MS Method Validation Parameters for Triterpenoid Saponin Quantification [7]

| Analyte (Triterpenoid Saponin) | Linearity (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Accuracy (Recovery %) | Precision (RSD %) | Reference |

| Hederacoside C | >0.999 | Not Reported | Not Reported | Not Reported | <2.0 | [8] |

| Oleanolic Acid | >0.9999 | 0.08 | 0.24 | 94.70 - 105.81 | <2.0 | [9] |

| Ursolic Acid | >0.9999 | 0.12 | 0.36 | 94.70 - 105.81 | <2.0 | [9] |

| Theasaponin E1 | >0.999 | 15.0 | 50.0 | 95.0 - 105.0 | <5.0 | [5][10] |

Table 2: Representative Linearity Data for Hederacoside C [11]

| Analyte | Correlation Coefficient (r²) |

| Hederacoside C | 0.9964 |

Experimental Protocols

This section details the recommended procedures for sample preparation and HPLC-MS analysis of Saponin C.

Sample Preparation: Extraction from Plant Material

A general procedure for the extraction of Saponin C from plant material (e.g., ivy leaves) is as follows:[7]

-

Drying and Grinding: Dry the plant material to a constant weight and grind it into a fine powder to increase the surface area for extraction.

-

Extraction: Extract the powdered plant material with methanol (B129727) or ethanol. Techniques such as sonication or Soxhlet extraction can be employed to improve efficiency.[7] A typical procedure involves ultrasonic extraction of the sample with 80% methanol.[12]

-

Filtration and Concentration: Filter the extract to remove solid plant debris. The filtrate can then be concentrated under reduced pressure to yield a crude extract.[7]

-

Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step using a C18 cartridge can be used to clean up the sample and reduce matrix effects, which is particularly important for LC-MS/MS analysis.[7][12]

HPLC-MS Analysis

The following protocol is a representative method for the quantification of Saponin C. Optimization may be required for specific applications.

Instrumentation:

-

HPLC System: An Agilent 1260 Infinity or equivalent, equipped with a quaternary pump, autosampler, and column oven.

-

Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions: [1][2]

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate (B1210297) (pH 8.5).

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.8 - 1.2 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Gradient Elution: A typical gradient starts with a lower percentage of acetonitrile, which is gradually increased to elute the saponins.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is often preferred for saponin analysis.[6][13]

-

Scan Mode: Multiple Reaction Monitoring (MRM) is recommended for quantification due to its high selectivity and sensitivity.[7][14]

-

Source Parameters:

-

Capillary Voltage: 3.0 - 4.0 kV.[13]

-

Drying Gas Temperature: 200 - 350°C.

-

Drying Gas Flow: 6 - 10 L/min.

-

-

MRM Transitions: Specific precursor-to-product ion transitions for Saponin C and an appropriate internal standard should be optimized. For α-hederin, a related saponin, an MRM transition of m/z 749.5 → 471.4 has been reported.[14]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-MS quantification of Saponin C.

Saponin Biosynthesis Pathway

Saponin C, a triterpenoid saponin, is synthesized in plants through the mevalonate (B85504) (MVA) pathway. The following diagram provides a simplified overview of the key steps in triterpenoid saponin biosynthesis.[8][10]

References

- 1. Rapid Determination of α-Hederin and Hederacoside C in Extracts of Hedera helix Leaves Available in the Czech Republic and Poland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. norfeed.net [norfeed.net]

- 5. mdpi.com [mdpi.com]

- 6. Chemical Investigation of Saponins in Different Parts of Panax notoginseng by Pressurized Liquid Extraction and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. multisite.itb.ac.id [multisite.itb.ac.id]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes & Protocols: Standardized Isolation of Saponin C from Liriope muscari

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liriope muscari, a member of the Liliaceae family, is a traditional Chinese medicine with a history of use in treating a variety of ailments.[1][2] Its therapeutic properties are largely attributed to a class of steroidal saponins (B1172615).[1][2] Saponin (B1150181) C, a ruscogenin (B1680278) glycoside identified as Ruscogenin-1-O-[β-D-glucopyranosyl(1-2)][β-D-xylopyrano-syl(1-3)]-β-D-fucopyranoside, is a notable bioactive compound isolated from the roots of this plant. This document provides a detailed, standardized protocol for the isolation and purification of Saponin C from Liriope muscari, along with methods for its quantification and an overview of its biological activity.

Chemical Properties and Quantitative Data

Saponin C is a steroidal saponin with a complex glycosidic structure. The purity and yield of Saponin C can vary depending on the source of the plant material and the isolation technique employed. The following table summarizes key quantitative data for Saponin C.

| Parameter | Value | Reference |

| Molecular Formula | C₄₄H₇₀O₁₇ | MedChemExpress |

| Molecular Weight | 871.02 g/mol | MedChemExpress |

| Typical Purity (Commercial Standard) | ≥98% | MedChemExpress |

| Content in Dried L. muscari Roots | 0.13% - 0.41% | [3] |

| Analytical Method | HPLC-ELSD | [3] |

Experimental Protocols

This section outlines a comprehensive protocol for the isolation, purification, and analysis of Saponin C from the dried roots of Liriope muscari.

I. Extraction of Crude Saponins

-

Plant Material Preparation:

-

Obtain dried roots of Liriope muscari.

-

Grind the dried roots into a coarse powder.

-

-

Solvent Extraction:

-

Macerate the powdered root material (1 kg) with 70% aqueous ethanol (B145695) (10 L) at room temperature for 24 hours.

-

Filter the extract and repeat the extraction process twice more with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

II. Fractionation of Crude Extract

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in water and partition successively with n-butanol.

-

Collect the n-butanol fractions, which will contain the saponins.

-

Concentrate the n-butanol fraction to dryness under reduced pressure to yield the total saponin fraction.

-

III. Chromatographic Purification of Saponin C

-

Silica (B1680970) Gel Column Chromatography (Initial Separation):

-

Subject the total saponin fraction to column chromatography on a silica gel column.

-

Elute with a gradient of chloroform-methanol-water (e.g., starting from 9:1:0.1 to 6:4:1).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions containing saponins.

-

-

Sephadex LH-20 Column Chromatography (Size Exclusion):

-

Further purify the saponin-rich fractions on a Sephadex LH-20 column using methanol (B129727) as the mobile phase to remove smaller impurities.

-

-

Preparative High-Performance Liquid Chromatography (Final Purification):

-

The final purification is achieved by preparative HPLC.

-

Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 35% to 60% B over 30 minutes.

-

Flow Rate: 20 mL/min.

-

Detection: Evaporative Light Scattering Detector (ELSD).

-

Collect the peak corresponding to Saponin C.

-

IV. Analytical Quantification of Saponin C

-

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): [3]

-

Column: Shimadzu C18 column (4.6 mm x 150 mm, 5 µm).[3]

-

Mobile Phase: Acetonitrile-water (46:54).[3]

-

Flow Rate: 1.0 mL/min.

-

ELSD Drift Tube Temperature: 94°C.[3]

-

Nebulizer Nitrogen Flow Rate: 2.5 L/min.[3]

-

Quantification: Based on a calibration curve generated from a certified reference standard of Saponin C.

-

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for the isolation of Saponin C and its known signaling pathway.

Biological Activity

Saponins from Liriope muscari, including compounds structurally related to Saponin C, have demonstrated a range of biological activities. A major saponin monomer isolated from Liriope muscari, known as DT-13, has been shown to exert protective effects in cardiovascular systems.[4] Studies have indicated that DT-13 is involved in the PI3K/Akt signaling pathway.[4] Activation of this pathway is a pro-survival signal that promotes cell survival and inhibits apoptosis.[4] The anti-apoptotic activity of DT-13 in human umbilical vein endothelial cells (HUVEC) was confirmed to be dependent on Akt signaling.[4] This suggests that Saponin C may also modulate cellular processes through this critical signaling cascade.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel cytotoxic steroidal saponins from the roots of Liriope muscari (Decne.) L.H. Bailey - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. [Determination of 25(R, S) ruscogenin 1-O-[beta-D-glucopyranosyl (1 --> 2)] [beta-D-xylopyranosyl (1 --> 3)] beta-D-fucopyranoside in Liriope muscari from different habitats and different harvest time by HPLC-ELSD] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Saponin monomer 13 of dwarf lilyturf tuber (DT-13) protects serum withdrawal-induced apoptosis through PI3K/Akt in HUVEC - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing Saponin C as an Immunological Adjuvant in Vaccine Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saponin-based adjuvants, derived from the bark of the Quillaja saponaria Molina tree, are potent immunostimulants that have been successfully incorporated into several licensed human and veterinary vaccines.[1][2][3] These adjuvants are known for their ability to induce robust and balanced Th1 and Th2 immune responses, as well as strong cytotoxic T lymphocyte (CTL) responses, making them ideal for subunit vaccines and vaccines targeting intracellular pathogens.[4][5][6] "Saponin C" in the context of vaccine adjuvants typically refers to Fraction C of Quillaja saponaria extracts.[7][8] This fraction is characterized by high adjuvant activity, with QS-21 being one of its major components.[7][8] Due to its inherent reactogenicity, Saponin (B1150181) C is often formulated into nanoparticles, such as Immunostimulating Complexes (ISCOMs), with cholesterol and phospholipids (B1166683) to enhance safety and stability while maintaining its potent adjuvant effects.[8][9] One such well-characterized adjuvant utilizing Fraction C is Matrix-M™, which combines Fraction C with the less reactogenic Fraction A.[8][10]

These application notes provide an overview of the mechanisms of action of Saponin C, protocols for vaccine formulation and immunological evaluation, and a summary of its effects on immune responses.

Mechanism of Action

Saponin C-based adjuvants exert their effects through a multi-faceted mechanism that engages both the innate and adaptive immune systems:

-

Antigen Presentation and Uptake: Saponin adjuvants facilitate the uptake of antigens by antigen-presenting cells (APCs) such as dendritic cells (DCs).[11][12]

-

Activation of Innate Immunity: They can activate the NLRP3 inflammasome, leading to the production of pro-inflammatory cytokines like IL-1β and IL-18.[6] They can also activate APCs through Toll-like receptor (TLR) signaling pathways.[11][13]

-

Induction of Cellular and Humoral Immunity: Saponin C promotes the differentiation of T helper cells into both Th1 and Th2 subtypes, leading to a balanced immune response.[4][6] This results in the production of both IgG1 (indicative of a Th2 response) and IgG2a/IgG2c (indicative of a Th1 response) antibody isotypes.[4][13]

-

Cross-Presentation and CTL Induction: A key feature of saponin adjuvants is their ability to induce the cross-presentation of exogenous antigens on MHC class I molecules by dendritic cells.[9] This leads to the activation of robust CD8+ cytotoxic T lymphocyte (CTL) responses, which are crucial for clearing virally infected cells and tumors.[9][14] This process is linked to the induction of lipid bodies and the activation of the PERK pathway of the unfolded protein response in dendritic cells.[9]

Signaling Pathways

The immunostimulatory effects of Saponin C are mediated through several signaling pathways within antigen-presenting cells.

Data Presentation

The following tables summarize the quantitative effects of Saponin C-based adjuvants on humoral and cellular immune responses from various studies.

Table 1: Effect of Saponin C-based Adjuvants on Antibody Responses

| Antigen | Adjuvant | Animal Model | IgG1 Titer (log10) | IgG2a/c Titer (log10) | IgG2a/IgG1 Ratio | Reference |

| Ovalbumin (OVA) | ISCOMs (with purified saponins) | BALB/c Mice | ~4.5 | ~4.0 | ~0.89 | [4] |

| Ovalbumin (OVA) | GPI-0100 (semisynthetic saponin) | BALB/c Mice | ~4.0 | ~4.5 | ~1.41 | [6] |

| rHagB | VSA-1 (semisynthetic saponin) | BALB/c Mice | ~4.5 | ~4.0 | ~0.89 | [3] |

| SARS-CoV-2 RBD-NP | Saponin Nanoparticles (SNPs) | C57BL/6 Mice | ~5.0 | ~5.5 | >1.0 | [13] |

| Influenza (A/Cal H1N1) | VSA-1 | C57BL/6 Mice | >4.0 | >4.0 | ~1.0 | [15] |

Table 2: Effect of Saponin C-based Adjuvants on T-Cell Responses

| Antigen | Adjuvant | Animal Model | Assay | Readout | Result | Reference |

| Ovalbumin (OVA) | ISCOMs (with purified saponins) | BALB/c Mice | ELISpot | IFN-γ Spot Forming Cells | Significantly increased vs. antigen alone | [4] |

| Ovalbumin (OVA) | ISCOMs (with purified saponins) | BALB/c Mice | ELISpot | IL-4 Spot Forming Cells | Increased vs. antigen alone | [4] |

| Ovalbumin (OVA) | QS-21 | C57BL/6 Mice | In vivo Cytotoxicity Assay | % Specific Lysis | ~60% lysis at 40:1 E:T ratio | [14] |

| Influenza (A/Cal H1N1) | VSA-1 | C57BL/6 Mice | ELISpot | IFN-γ Spot Forming Cells | Significantly increased vs. antigen alone | [15] |

| Rabies Antigen | Quillaja Saponins (B1172615) | BALB/c Mice | CTL Assay | CTL Activity | Detected earlier (day 7) vs. antigen alone (day 21) | [16] |

Experimental Protocols

Protocol 1: Formulation of Saponin C-Adjuvanted Vaccine (ISCOMs)

This protocol describes the preparation of ISCOMs using the ethanol (B145695) injection method, which is a scalable and reproducible technique.[17]

Materials:

-

Saponin C (or purified Quillaja saponin fraction)

-

Cholesterol

-

Di-palmitoyl phosphatidylcholine (DPPC)

-

Antigen of interest

-

Ethanol (absolute)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Stir plate and magnetic stir bar

-

Dialysis tubing (10 kDa MWCO)

Procedure:

-

Prepare a solution of the antigen in PBS at a concentration of 1 mg/mL.

-

Prepare a solution of Saponin C in PBS at a concentration of 1 mg/mL.

-

In a separate tube, dissolve cholesterol and DPPC in absolute ethanol. A typical ratio is 1:1 by weight.

-

Gently mix the antigen and Saponin C solutions.

-

While gently stirring the antigen-saponin mixture, inject the ethanol-lipid solution.

-

Continue to stir the mixture gently for 48 hours at 4°C to allow for the formation of ISCOMs.

-

Transfer the mixture to a dialysis tube and dialyze against PBS for 48 hours at 4°C with several buffer changes to remove the ethanol.

-

The resulting ISCOM-adjuvanted vaccine can be stored at 4°C.

Characterization:

-

The size and morphology of the ISCOMs should be characterized by transmission electron microscopy (TEM) and dynamic light scattering (DLS). The expected size is approximately 40 nm.[9][17]

Protocol 2: Immunization of Mice

This protocol outlines a typical immunization schedule for evaluating a Saponin C-adjuvanted vaccine in mice.

Materials:

-

Saponin C-adjuvanted vaccine

-

Control formulations (e.g., antigen alone, adjuvant alone)

-

6-8 week old female BALB/c or C57BL/6 mice

-

Syringes and needles (e.g., 27G)

Procedure:

-

Acclimatize mice for at least one week before the start of the experiment.

-

On day 0, immunize mice subcutaneously (s.c.) at the base of the tail or intramuscularly (i.m.) in the thigh muscle with 100 µL of the vaccine formulation. A typical dose of Saponin C-based adjuvant (like Matrix-M) is 3-12 µg per mouse.[10]

-

Administer booster immunizations on days 14 and 28 using the same dose and route.

-

Collect blood samples via the tail vein or submandibular vein prior to each immunization and at the end of the experiment (e.g., week 6) for antibody analysis.

-

At the end of the experiment, euthanize the mice and harvest spleens for T-cell analysis.

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific IgG1 and IgG2a/c

This protocol is for determining the titers of antigen-specific antibody isotypes in the serum of immunized mice.

Materials:

-

96-well ELISA plates

-

Antigen of interest

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Mouse serum samples

-

HRP-conjugated anti-mouse IgG1 and IgG2a/c detection antibodies

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Coat the ELISA plates with the antigen (e.g., 2 µg/mL in coating buffer) overnight at 4°C.

-

Wash the plates and block with blocking buffer for 1-2 hours at room temperature.

-

Serially dilute the serum samples in blocking buffer and add to the plates. Incubate for 2 hours at room temperature.

-

Wash the plates and add the HRP-conjugated anti-mouse IgG1 or IgG2a/c detection antibodies. Incubate for 1 hour at room temperature.

-

Wash the plates and add the TMB substrate. Allow the color to develop.

-

Stop the reaction with the stop solution and read the absorbance at 450 nm.

-

The antibody titer is defined as the reciprocal of the highest serum dilution that gives an absorbance value greater than a pre-determined cut-off (e.g., twice the background).

Protocol 4: IFN-γ ELISpot Assay

This protocol is for quantifying the number of IFN-γ-secreting T-cells in the spleens of immunized mice.

Materials:

-

96-well ELISpot plates pre-coated with anti-mouse IFN-γ antibody

-

Spleens from immunized mice

-

RPMI-1640 medium with 10% FBS

-

Antigen of interest or specific peptides

-

Concanavalin A (positive control)

-

Biotinylated anti-mouse IFN-γ detection antibody

-

Streptavidin-Alkaline Phosphatase (ALP)

-

BCIP/NBT substrate

-

ELISpot reader

Procedure:

-

Prepare single-cell suspensions of splenocytes from the immunized mice.

-

Add the splenocytes to the pre-coated ELISpot plates (e.g., 2 x 10^5 cells/well).

-

Stimulate the cells with the antigen or peptides, Con A, or medium alone for 18-24 hours at 37°C in a CO2 incubator.

-

Wash the plates and add the biotinylated detection antibody. Incubate for 2 hours at room temperature.

-

Wash the plates and add Streptavidin-ALP. Incubate for 1 hour at room temperature.

-

Wash the plates and add the BCIP/NBT substrate. Allow the spots to develop.

-

Stop the reaction by washing with water and allow the plate to dry.

-

Count the spots using an ELISpot reader. The results are expressed as the number of spot-forming cells (SFCs) per million splenocytes.[18]

Protocol 5: In Vivo Cytotoxicity Assay

This protocol measures the in vivo cytotoxic T-lymphocyte (CTL) activity induced by the vaccine.

Materials:

-

Spleens from naive mice

-

CFSE (Carboxyfluorescein succinimidyl ester)

-

Antigen-specific peptide

-

PBS

-

Flow cytometer

Procedure:

-

Prepare a single-cell suspension of splenocytes from naive mice.

-

Divide the splenocytes into two populations.

-

Pulse one population with the antigen-specific peptide (target cells) and label with a high concentration of CFSE (CFSE^high).

-

Leave the other population unpulsed (control cells) and label with a low concentration of CFSE (CFSE^low).

-

Mix the two populations at a 1:1 ratio and inject intravenously into the immunized mice.

-

After 18-24 hours, harvest the spleens from the immunized mice and analyze the CFSE-labeled cells by flow cytometry.

-

The percentage of specific lysis is calculated using the following formula: % Specific Lysis = [1 - (ratio of CFSE^high to CFSE^low in immunized mice / ratio of CFSE^high to CFSE^low in naive control mice)] x 100.[14]

Conclusion

Saponin C, as a key component of advanced adjuvants like Matrix-M, offers a powerful tool for enhancing the immunogenicity of modern vaccines. Its ability to drive a balanced Th1/Th2 response and induce potent CTL activity makes it particularly suitable for vaccines against challenging pathogens and for therapeutic cancer vaccines. The protocols and data presented here provide a framework for researchers to effectively utilize and evaluate Saponin C-based adjuvants in their vaccine development programs. Careful formulation and thorough immunological assessment are crucial for harnessing the full potential of this potent adjuvant.

References

- 1. cas.zju.edu.cn [cas.zju.edu.cn]

- 2. Saponin Vaccine Adjuvant - Creative Biolabs [creative-biolabs.com]

- 3. Vaccine Adjuvants Derivatized from Momordica Saponins I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iscoms containing purified Quillaja saponins upregulate both Th1-like and Th2-like immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Leaf Saponins of Quillaja brasiliensis as Powerful Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural and Synthetic Saponins as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Methods of saponin purification from Quillaja sp. for vaccine adjuvant production [frontiersin.org]

- 8. Matrix-M - Wikipedia [en.wikipedia.org]

- 9. Saponin-based adjuvant-induced dendritic cell cross-presentation is dependent on PERK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Matrix-M™ Adjuvant Induces Local Recruitment, Activation and Maturation of Central Immune Cells in Absence of Antigen | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Potentials of saponins-based adjuvants for nasal vaccines [frontiersin.org]

- 13. Saponin nanoparticle adjuvants incorporating Toll-like receptor agonists drive distinct immune signatures and potent vaccine responses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Saponin adjuvant induction of ovalbumin-specific CD8+ cytotoxic T lymphocyte responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Adjuvant Effects of a New Saponin Analog VSA-1 on Enhancing Homologous and Heterosubtypic Protection by Influenza Virus Vaccination - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Adjuvant effects of orally administered saponins on humoral and cellular immune responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Validation of an IFN-gamma ELISpot assay to measure cellular immune responses against viral antigens in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

Assessing the Pro-Angiogenic Properties of Saponin C: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions. While the inhibition of angiogenesis is a key strategy in cancer therapy, the promotion of angiogenesis holds therapeutic potential for ischemic diseases and tissue regeneration.

Contrary to the common pursuit of saponins (B1172615) as anti-angiogenic agents, scientific evidence indicates that Saikosaponin C, a triterpenoid (B12794562) saponin, exhibits pro-angiogenic properties.[1][2] This document provides detailed application notes and protocols for assessing the pro-angiogenic activity of Saponin C, focusing on its effects on endothelial cell function and neovascularization. The methodologies outlined herein are essential for researchers investigating the therapeutic potential of Saponin C in conditions where enhanced blood vessel formation is desirable.

Mechanism of Action: Pro-Angiogenic Signaling of Saponin C

Saikosaponin C has been shown to promote angiogenesis by stimulating key signaling pathways in endothelial cells. The primary mechanism involves the upregulation of Vascular Endothelial Growth Factor (VEGF) and the activation of the p42/p44 Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.[1][2] This cascade of events leads to increased endothelial cell proliferation, migration, and differentiation, which are all crucial steps in the formation of new blood vessels.

Data Presentation: Quantitative Assessment of Pro-Angiogenic Activity

The following tables summarize expected quantitative data from in vitro assays assessing the pro-angiogenic effects of Saponin C.

Table 1: Effect of Saponin C on Endothelial Cell Proliferation

| Saponin C Concentration | Cell Viability (% of Control) |

| 0 µM (Control) | 100 |

| 1 µM | Increased |

| 10 µM | Significantly Increased |

| 50 µM | Significantly Increased |

| 100 µM | Plateau or slight decrease |

Table 2: Quantification of In Vitro Tube Formation with Saponin C

| Saponin C Concentration | Total Tube Length (relative to control) | Number of Branch Points (relative to control) |

| 0 µM (Control) | 1.0 | 1.0 |

| 1 µM | > 1.0 | > 1.0 |

| 10 µM | >> 1.0 | >> 1.0 |

| 50 µM | >> 1.0 | >> 1.0 |

Experimental Protocols

In Vitro Assays

1. Endothelial Cell Proliferation Assay (MTS/MTT Assay)

This assay determines the effect of Saponin C on the proliferation and viability of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Protocol:

-

Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in complete endothelial cell growth medium.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cell attachment.

-

Treatment: Replace the medium with fresh medium containing various concentrations of Saponin C (e.g., 0, 1, 10, 50, 100 µM). Include a positive control (e.g., VEGF) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate for another 48 hours.

-

MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Express the results as a percentage of the vehicle control.

2. Endothelial Cell Tube Formation Assay

This assay assesses the ability of Saponin C to induce the formation of capillary-like structures by endothelial cells on a basement membrane matrix.

Protocol:

-

Plate Coating: Thaw basement membrane matrix (e.g., Matrigel) on ice and coat the wells of a 96-well plate with 50 µL per well.

-

Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

Cell Seeding: Resuspend HUVECs (1-2 x 10⁴ cells per well) in endothelial cell basal medium containing different concentrations of Saponin C.

-

Plating: Gently add the cell suspension onto the solidified matrix.

-

Incubation: Incubate at 37°C in a 5% CO₂ incubator for 4-18 hours.

-

Imaging: Visualize the tube formation using an inverted microscope.

-

Quantification: Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

In Vivo Assays

1. Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis. It allows for the direct observation of new blood vessel formation in response to a test substance.

Protocol:

-

Egg Incubation: Incubate fertilized chicken eggs at 37°C with 60% humidity.

-

Window Formation: On embryonic day 3, create a small window in the eggshell to expose the CAM.

-

Sample Application: On day 8, place a sterile carrier (e.g., a filter paper disc or a gelatin sponge) soaked with Saponin C solution onto the CAM. A vehicle control should also be applied.

-

Incubation: Reseal the window and incubate the eggs for another 48-72 hours.

-

Observation and Imaging: Observe the area around the carrier for new blood vessel formation. Capture images using a stereomicroscope.

-

Quantification: Quantify the angiogenic response by counting the number of blood vessel branch points or measuring the vessel density in the area of interest.

2. Matrigel Plug Assay

This in vivo assay evaluates the formation of functional blood vessels in a subcutaneous plug of basement membrane matrix.

Protocol:

-

Matrigel Preparation: On ice, mix growth factor-reduced Matrigel with Saponin C at the desired concentration. Include a pro-angiogenic factor like bFGF or VEGF as a positive control and a vehicle control.

-

Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of mice. The Matrigel will form a solid plug at body temperature.

-

Incubation: After 7-14 days, euthanize the mice and excise the Matrigel plugs.

-

Analysis:

-

Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent) to quantify blood vessel formation.

-

Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an endothelial cell marker (e.g., CD31) to visualize and quantify the microvessel density.

-

Conclusion

The provided protocols and application notes offer a comprehensive framework for researchers to investigate and quantify the pro-angiogenic properties of Saponin C. It is crucial to approach the study of this compound with the understanding that it promotes, rather than inhibits, angiogenesis. By employing these standardized in vitro and in vivo assays, scientists can further elucidate the mechanisms of Saponin C-induced neovascularization and explore its potential therapeutic applications in regenerative medicine and the treatment of ischemic conditions.

References

Application Notes and Protocols for the Use of Saponins in Oral Pathogen Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of specific saponins (B1172615), namely Ginsenoside Rd and Glycyrrhizic Acid, in the inhibition of oral pathogens. The protocols outlined below are based on established methodologies and offer a framework for conducting in vitro studies to evaluate the efficacy of these compounds.

Introduction

Oral diseases, such as dental caries and periodontitis, are primarily caused by microbial biofilms. Streptococcus mutans is a major etiological agent of dental caries, primarily through its ability to produce acids and form biofilms on tooth surfaces.[1][2] Porphyromonas gingivalis is a key pathogen associated with periodontitis, contributing to inflammation and alveolar bone resorption.[3][4] Saponins, a class of naturally occurring glycosides, have demonstrated significant antimicrobial and anti-biofilm properties, making them promising candidates for the development of novel oral care therapeutics. This document focuses on two well-characterized saponins: Ginsenoside Rd, a protopanaxadiol (B1677965) ginsenoside from Panax ginseng, and Glycyrrhizic Acid, a triterpenoid (B12794562) saponin (B1150181) from licorice root (Glycyrrhiza species).

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of Ginsenoside Rd and Glycyrrhizic Acid against key oral pathogens.

Table 1: Inhibitory Concentrations of Ginsenoside Rd against Oral Pathogens

| Oral Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) | Reference |

| Porphyromonas gingivalis | 400 µM | 400 µM | [3] |

| Fusobacterium nucleatum | 1 mg/mL (Total Ginsenosides) | 2 mg/mL (Total Ginsenosides) | [5] |

Note: Data for F. nucleatum is for total ginsenosides (B1230088), with Ginsenoside Rd identified as the most effective monomer saponin within the extract.[5][6]

Table 2: Inhibitory Concentrations of Glycyrrhizic Acid and its Derivatives against Streptococcus mutans

| Compound | Streptococcus mutans Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) | Reference |

| Glycyrrhizic Acid | ATCC 25175 | 1.57 mg/mL | > 12.5 mg/mL | [1] |

| Licorice Extract | Clinical Isolate | 781 µg/mL | 3,125 µg/mL | [7] |

| Disodium (B8443419) Succinoyl Glycyrrhetinate | UA159 and 100 clinical strains | < 256 µg/mL | Not bactericidal (bacteriostatic) | [2] |

Mechanisms of Action and Signaling Pathways

Ginsenoside Rd against Porphyromonas gingivalis

Ginsenoside Rd has been shown to inhibit the growth and virulence of P. gingivalis.[3] A key mechanism is the downregulation of virulence factor gene expression, specifically kgp (encoding gingipain K) and fimA (encoding the major fimbrial subunit).[8] Gingipains are critical for nutrient acquisition and tissue destruction, while fimbriae are essential for adhesion and colonization.

Glycyrrhizic Acid against Streptococcus mutans

Glycyrrhizic acid and its derivatives primarily target the cariogenic virulence of S. mutans. One of the main mechanisms is the inhibition of glucosyltransferases (GTFs).[9][10] These enzymes are crucial for the synthesis of glucans from sucrose, which are essential components of the biofilm matrix and facilitate bacterial adhesion.[11] Furthermore, a derivative of glycyrrhetinic acid, disodium succinoyl glycyrrhetinate, has been shown to suppress the expression of genes involved in acid production (ldh, pykF) and acid tolerance (aguD, atpD), thereby reducing the cariogenic potential of S. mutans.[2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is adapted from methodologies used in studies on Ginsenoside Rd and Glycyrrhizic Acid.[1][3]

Materials:

-

Ginsenoside Rd or Glycyrrhizic Acid

-

Appropriate bacterial growth medium (e.g., Tryptic Soy Broth for S. mutans, Brain Heart Infusion broth for P. gingivalis)

-

96-well microtiter plates

-

Bacterial strain of interest

-

Spectrophotometer

-

Agar plates

Procedure:

-

Preparation of Saponin Solutions: Prepare a stock solution of the saponin in a suitable solvent (e.g., DMSO) and then create a series of two-fold dilutions in the appropriate broth medium in a 96-well plate.

-

Preparation of Bacterial Inoculum: Culture the oral pathogen to the mid-logarithmic phase. Adjust the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL in the broth medium.

-

Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the saponin dilutions. Include positive (bacteria and broth) and negative (broth only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C, anaerobic conditions for P. gingivalis).

-

MIC Determination: After incubation (typically 24-48 hours), determine the MIC as the lowest concentration of the saponin that completely inhibits visible bacterial growth.

-

MBC Determination: To determine the MBC, take an aliquot from the wells showing no visible growth and plate onto appropriate agar plates. Incubate the plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Biofilm Inhibition Assay (Crystal Violet Staining)

This protocol is based on methods used to assess the anti-biofilm activity of Ginsenoside Rd.[3][12]

Materials:

-

Ginsenoside Rd or Glycyrrhizic Acid

-

Bacterial strain of interest

-

Appropriate growth medium

-

96-well flat-bottom microtiter plates

-

Crystal Violet solution (0.1% w/v)

-

Ethanol (B145695) (95%) or acetic acid (33%)

-

Microplate reader

Procedure:

-

Biofilm Formation: Add the bacterial suspension (adjusted to an appropriate concentration) and varying concentrations of the saponin to the wells of a 96-well plate. Include a control group with no saponin.

-

Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).

-

Washing: After incubation, gently remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS).

-

Fixation: Fix the remaining biofilm with methanol (B129727) for 15 minutes.

-

Staining: Stain the biofilm with 0.1% crystal violet solution for 20 minutes.

-

Washing: Remove the excess stain by washing with water.

-

Destaining: Solubilize the bound crystal violet with 95% ethanol or 33% acetic acid.

-

Quantification: Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570-595 nm) using a microplate reader. The reduction in absorbance in the presence of the saponin indicates biofilm inhibition.

Conclusion

Ginsenoside Rd and Glycyrrhizic Acid demonstrate significant potential as inhibitors of key oral pathogens. Their mechanisms of action, which involve the disruption of critical virulence factors such as adhesion, biofilm formation, and acid production, make them attractive candidates for further research and development in the field of oral healthcare. The protocols provided herein offer a standardized approach to evaluate the efficacy of these and other saponins against oral pathogens.

References

- 1. [Effects of glycyrrhizic acid on the growth and acid-producing of Streptococcus mutans in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial activity of disodium succinoyl glycyrrhetinate, a derivative of glycyrrhetinic acid against Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Application of Ginsenoside Rd in Periodontitis With Inhibitory Effects on Pathogenicity, Inflammation, and Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of Ginsenoside Rd in Periodontitis With Inhibitory Effects on Pathogenicity, Inflammation, and Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The inhibitory effects of ginsenosides on periodontitis pathogenic bacteria [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Antibacterial Activity of Licorice Extract on Streptococcus mutans and Cytotoxic Effect and Cytotoxic Effect on Human Gingival Fibroblast Cells | OSR : Oral Sciences Reports [dent.cmu.ac.th]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. The State-of-the-Art Antibacterial Activities of Glycyrrhizin: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]